molecular formula C11H6ClFN2O B066690 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile CAS No. 175204-41-8

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Cat. No.: B066690
CAS No.: 175204-41-8
M. Wt: 236.63 g/mol
InChI Key: ODJAAPYNVRPGAG-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile typically involves a multi-step process. One common method starts with the reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate and ethanol to form 2-chloro-6-fluorobenzaldehyde oxime . This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different isoxazole derivatives.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • Flucloxacillin Sodium Impurity D

Uniqueness

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential for further functionalization.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O/c1-6-7(5-14)11(15-16-6)10-8(12)3-2-4-9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJAAPYNVRPGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371457
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-41-8
Record name 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-41-8
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